molecular formula C34H51NO14 B1258606 (4E,6E,8E,10E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-18,19,21,23,25-pentahydroxy-12,13-dimethyl-15-oxo-14,27-dioxabicyclo[21.3.1]heptacosa-4,6,8,10,16-pentaene-26-carboxylic acid

(4E,6E,8E,10E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-18,19,21,23,25-pentahydroxy-12,13-dimethyl-15-oxo-14,27-dioxabicyclo[21.3.1]heptacosa-4,6,8,10,16-pentaene-26-carboxylic acid

Cat. No.: B1258606
M. Wt: 697.8 g/mol
InChI Key: QYCUGLCRIRALNM-MAZYJNMTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E,6E,8E,10E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-18,19,21,23,25-pentahydroxy-12,13-dimethyl-15-oxo-14,27-dioxabicyclo[21.3.1]heptacosa-4,6,8,10,16-pentaene-26-carboxylic acid is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Modification of Complex Molecules

Researchers have explored novel strategies for synthesizing and modifying complex molecules, focusing on enhancing stereochemical control. The transformation of nitrohexofuranoses into cyclopentylamines exemplifies such advancements, showcasing the synthesis of enantiopure methyl tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylates and their incorporation into peptides (Fernandez et al., 2010). Similarly, another research highlighted the asymmetric synthesis of C15 polyketide spiroketals, shedding light on their potential cytotoxicity against certain cancer cell lines, hence contributing to cancer research (Meilert et al., 2004).

Advancements in Organic Frameworks and Molecular Modeling

The study of bismuth organic frameworks presents another crucial research avenue, with emphasis on understanding molecular arrangements, bond lengths, and angles through various physiochemical and spectroscopic measurements. This understanding aids in the design and synthesis of molecules with specific properties and potential applications in material science (Kumar & Mishra, 2007).

Development of Novel Synthetic Methods

Researchers have also focused on developing novel synthetic methods for various compounds. For instance, the synthesis of 2,6- and 2,7-dioxabicyclo[2.2.1]heptanes and their subsequent polymerization showcases the potential for creating new polymers with unique properties (Hall et al., 2007). The synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one represents another significant stride in organic synthesis, providing new pathways for the creation of novel organic compounds (Hanzawa et al., 2012).

Properties

Molecular Formula

C34H51NO14

Molecular Weight

697.8 g/mol

IUPAC Name

(7E,13E,15E,17E,19E)-21-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,25-pentahydroxy-11,12-dimethyl-9-oxo-10,27-dioxabicyclo[21.3.1]heptacosa-7,13,15,17,19-pentaene-24-carboxylic acid

InChI

InChI=1S/C34H51NO14/c1-18-10-8-6-4-5-7-9-11-22(48-33-31(42)29(35)30(41)20(3)47-33)15-26-28(32(43)44)25(39)17-34(45,49-26)16-21(36)14-24(38)23(37)12-13-27(40)46-19(18)2/h4-13,18-26,28-31,33,36-39,41-42,45H,14-17,35H2,1-3H3,(H,43,44)/b6-4+,7-5+,10-8+,11-9+,13-12+/t18?,19?,20-,21?,22?,23?,24?,25?,26?,28?,29+,30-,31+,33+,34?/m1/s1

InChI Key

QYCUGLCRIRALNM-MAZYJNMTSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(C(/C=C/C(=O)OC(C(/C=C/C=C/C=C/C=C2)C)C)O)O)O)O)O)C(=O)O)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(C=CC(=O)OC1C)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Synonyms

tetrin B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.